molecular formula C5H9NO2S B033898 4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) CAS No. 106357-10-2

4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI)

Cat. No. B033898
M. Wt: 147.2 g/mol
InChI Key: HAWVIMZLOKHWMU-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) is a chemical compound that has gained a lot of attention in recent years due to its potential applications in scientific research. This compound is a thiazolidine derivative that has been synthesized using various methods. It has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism Of Action

The mechanism of action of 4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) is not well understood. However, it is believed that this compound exerts its biological effects through the modulation of various signaling pathways. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase. It has also been found to modulate the activity of various transcription factors, including nuclear factor-kappa B and activator protein-1.

Biochemical And Physiological Effects

4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) has been found to exhibit a wide range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. It has also been found to modulate the activity of various enzymes and transcription factors. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. It has also been found to inhibit the proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) in laboratory experiments is its wide range of biological activities. This compound has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for use in various assays. However, one of the limitations of using this compound is its relatively high cost. This may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) in scientific research. One of the most promising directions is the development of new compounds that exhibit similar or improved biological activity. This may involve the modification of the chemical structure of this compound to enhance its activity. Another future direction is the use of this compound in the development of new drugs for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, this compound may be used as a chiral auxiliary in the synthesis of various compounds.

Synthesis Methods

The synthesis of 4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) has been achieved through various methods. One of the most commonly used methods involves the reaction of L-cysteine with acetaldehyde in the presence of sodium hydroxide. This reaction leads to the formation of a thiazolidine intermediate, which is subsequently oxidized to yield the final product.

Scientific Research Applications

4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) has found a wide range of applications in scientific research. It has been used as a precursor for the synthesis of various compounds that exhibit biological activity. This compound has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. It has also been used as a chiral auxiliary in the synthesis of various compounds.

properties

CAS RN

106357-10-2

Product Name

4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI)

Molecular Formula

C5H9NO2S

Molecular Weight

147.2 g/mol

IUPAC Name

(4S)-3-methyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C5H9NO2S/c1-6-3-9-2-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1

InChI Key

HAWVIMZLOKHWMU-SCSAIBSYSA-N

Isomeric SMILES

CN1CSC[C@@H]1C(=O)O

SMILES

CN1CSCC1C(=O)O

Canonical SMILES

CN1CSCC1C(=O)O

synonyms

4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI)

Origin of Product

United States

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